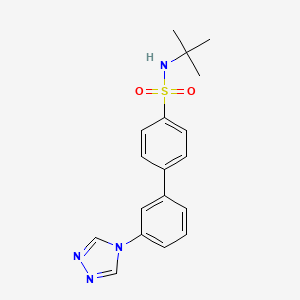
N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide, also known as TBSB, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. These enzymes play a role in the regulation of pH in the body, and their inhibition can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit carbonic anhydrase enzymes, leading to a decrease in pH in the body. N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide has also been shown to have anti-inflammatory effects, making it a potential treatment for a variety of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide has a number of advantages for use in lab experiments. This compound is readily available and relatively inexpensive, making it a cost-effective tool for researchers. N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide is also stable in a variety of solvents, making it easy to work with in the lab. However, N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide does have some limitations. This compound has a relatively short half-life in the body, which can make it difficult to study its long-term effects. Additionally, N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide has been shown to have some toxicity in certain cell lines, which can limit its use in some experiments.
Direcciones Futuras
There are a number of future directions for N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide research. One potential area of study is the development of new sulfonamide compounds that have improved efficacy and fewer side effects. Additionally, N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide could be used to study the role of carbonic anhydrase enzymes in a variety of physiological processes, such as bone formation and resorption. Finally, N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide could be used to study the effects of triazole-containing compounds on cellular processes, which could lead to the development of new treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide involves the reaction of 3'-bromo-biphenyl-4-sulfonamide with 4H-1,2,4-triazole in the presence of a base. The tert-butyl group is then added to the nitrogen atom of the triazole ring using tert-butyl lithium. This reaction results in the formation of N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide has been used to study the role of sulfonamide compounds in biochemical pathways, as well as the effects of triazole-containing compounds on cellular processes.
Propiedades
IUPAC Name |
N-tert-butyl-4-[3-(1,2,4-triazol-4-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-18(2,3)21-25(23,24)17-9-7-14(8-10-17)15-5-4-6-16(11-15)22-12-19-20-13-22/h4-13,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZYWQGROVDING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)
![5-ethoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide](/img/structure/B5691305.png)
![(1S*,5R*)-3-benzoyl-6-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5691318.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine](/img/structure/B5691319.png)
![2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5691334.png)
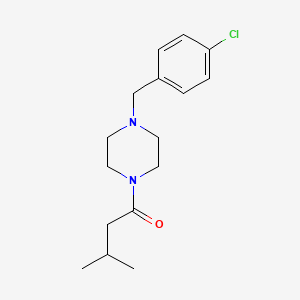
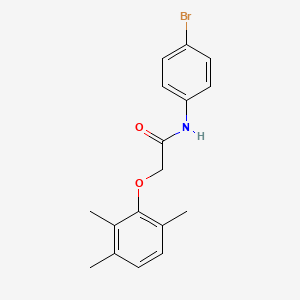
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5691352.png)
![3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5691360.png)
![5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5691385.png)
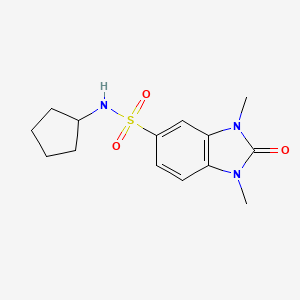
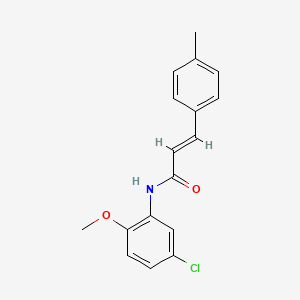

![6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5691407.png)